molecular formula C16H15Li B14664069 lithium;9-propan-2-ylfluoren-9-ide CAS No. 38026-22-1

lithium;9-propan-2-ylfluoren-9-ide

Cat. No.: B14664069
CAS No.: 38026-22-1
M. Wt: 214.3 g/mol
InChI Key: MUBSBGLZAFXVPV-UHFFFAOYSA-N
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Description

Lithium;9-propan-2-ylfluoren-9-ide is a chemical compound with the molecular formula C16H15Li It is a lithium salt of 9-propan-2-ylfluorene, which is a derivative of fluorene

Preparation Methods

The synthesis of lithium;9-propan-2-ylfluoren-9-ide typically involves the reaction of 9-propan-2-ylfluorene with a lithium reagent. One common method is the reaction of 9-propan-2-ylfluorene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Lithium;9-propan-2-ylfluoren-9-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 9-propan-2-ylfluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form 9-propan-2-ylfluorene using reducing agents like lithium aluminum hydride.

    Substitution: The lithium atom can be substituted with other electrophiles, such as alkyl halides, to form new derivatives of 9-propan-2-ylfluorene.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lithium;9-propan-2-ylfluoren-9-ide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;9-propan-2-ylfluoren-9-ide involves its interaction with various molecular targets and pathways. In biological systems, lithium ions are known to affect neurotransmitter signaling, particularly by inhibiting enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase. These interactions lead to changes in cellular signaling pathways, which can have therapeutic effects in the treatment of mood disorders and other conditions .

Comparison with Similar Compounds

Lithium;9-propan-2-ylfluoren-9-ide can be compared with other lithium salts and fluorene derivatives. Similar compounds include:

    Lithium fluoride (LiF): A simple lithium salt with different chemical properties and applications.

    9-propan-2-ylfluorene: The parent compound of this compound, which lacks the lithium ion.

    Lithium 9-fluorenide: Another lithium salt of a fluorene derivative, with different substituents on the fluorene ring.

Properties

CAS No.

38026-22-1

Molecular Formula

C16H15Li

Molecular Weight

214.3 g/mol

IUPAC Name

lithium;9-propan-2-ylfluoren-9-ide

InChI

InChI=1S/C16H15.Li/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16;/h3-11H,1-2H3;/q-1;+1

InChI Key

MUBSBGLZAFXVPV-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)[C-]1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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